6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine-4-carboxylic acid as the core structure.
Substitution Reaction: The but-3-yn-1-yl group is introduced through a nucleophilic substitution reaction using but-3-yn-1-amine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as acetonitrile, under reflux conditions, and in the presence of a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyrimidine-4-carboxylic acid: Lacks the but-3-yn-1-yl group but shares the pyrimidine core.
6-(But-3-yn-1-yl)aminopyrimidine: Similar structure but without the carboxylic acid group.
Uniqueness
6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(but-3-ynylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h1,5-6H,3-4H2,(H,13,14)(H,10,11,12) |
InChI Key |
VKESPNBQBPKNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
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